molecular formula C7H12O4 B1365683 (R)-2-Acetoxy-3-methylbutanoic acid CAS No. 44976-78-5

(R)-2-Acetoxy-3-methylbutanoic acid

Cat. No.: B1365683
CAS No.: 44976-78-5
M. Wt: 160.17 g/mol
InChI Key: SHYABMSJIGYKIG-ZCFIWIBFSA-N
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Description

®-2-Acetoxy-3-methylbutanoic acid is an organic compound with a chiral center, making it an enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetoxy-3-methylbutanoic acid typically involves the esterification of ®-3-methylbutanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of ®-2-Acetoxy-3-methylbutanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-2-Acetoxy-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Acetoxy-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of ®-2-Acetoxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The acetoxy group can be hydrolyzed to release acetic acid, which can participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Acetoxy-3-methylbutanoic acid: The enantiomer of ®-2-Acetoxy-3-methylbutanoic acid with similar chemical properties but different biological activities.

    3-Methylbutanoic acid: The parent compound without the acetoxy group.

    2-Acetoxybutanoic acid: A similar compound with a different alkyl chain.

Uniqueness

®-2-Acetoxy-3-methylbutanoic acid is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and as a chiral building block in various applications.

Properties

IUPAC Name

(2R)-2-acetyloxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-4(2)6(7(9)10)11-5(3)8/h4,6H,1-3H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYABMSJIGYKIG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457168
Record name (R)-2-Acetoxy-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44976-78-5
Record name (R)-2-Acetoxy-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into 300ml of glacial acetic acid there was stirred 11.7g (0.1 moles) of dl-valine. 13.8g of sodium nitrite was added, with stirring, over the duration of 1 hour and the temperature of the reaction medium maintained at room temperature by means of a water bath. After the mixture had been stirred overnight at room temperature, the acetic acid was evaporated off and water (50ml) added. Solvent extraction using diethyl ether then followed. The diethyl ether portion was washed with water, dried over anhydrous magnesium sulphate and the ether evaporated off to yield 12.2g of the title product as a colourless oil.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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